2-Bromo-3-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid
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Description
“2-Bromo-3-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid” is a complex organic compound. It contains a pyridine ring, which is a common scaffold in many drugs . The compound also includes a boronic ester group, which is a highly valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2° and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a pyridine ring, a phenylmethoxycarbonylamino group, and a carboxylic acid group .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the boronic ester group. Protodeboronation is one such reaction . Additionally, the compound can participate in anti-Markovnikov alkene hydromethylation .Mechanism of Action
The mechanism of action of this compound in chemical reactions is complex. For example, in the protodeboronation reaction, the carboxylic acid reacts with PBr3 to form an acid bromide and HBr . This formation of an acid bromide is vital as it can enolize much more readily, making α-bromination possible .
Properties
IUPAC Name |
2-bromo-3-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-12-11(10(13(18)19)6-7-16-12)17-14(20)21-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVCXBMJTLWVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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